molecular formula C18H20N2O4S B2809671 N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 953254-66-5

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2809671
CAS No.: 953254-66-5
M. Wt: 360.43
InChI Key: WQHUVOFLWZJOEA-UHFFFAOYSA-N
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Description

N-(3-Methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted phenyl ring, a 2-oxopyrrolidin-1-yl moiety, and a 4-methylbenzenesulfonamide group. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . For example, N-(4-methoxyphenyl)benzenesulfonamide () shares a sulfonamide core and methoxy group but lacks the 2-oxopyrrolidin substituent, which may confer distinct electronic or steric properties .

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25(22,23)19-14-7-10-16(17(12-14)24-2)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHUVOFLWZJOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Sulfonamides

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
Target Compound : N-(3-Methoxy-4-(2-Oxopyrrolidin-1-yl)Phenyl)-4-Methylbenzenesulfonamide 3-Methoxy, 2-oxopyrrolidin-1-yl, 4-methylbenzenesulfonamide ~388 (estimated) Not reported Pyrrolidinone ring may enhance solubility or binding interactions. Inferred
Example 53 (): 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide Fluorophenyl, pyrazolo-pyrimidinyl, benzamide 589.1 175–178 Fluorine atoms and fused heterocycles likely improve metabolic stability and target affinity.
N-(4-Methoxyphenyl)Benzenesulfonamide () 4-Methoxy, benzenesulfonamide 263.3 Not reported Simpler structure; methoxy group influences crystal packing and bioavailability.
EP 2 697 207 B1 Compound (): N-(3-(2-(((4S,5R)-5-(3,5-Bis(Trifluorométhyl)-Phényl)-4-Méthyl-2-Oxooxazolidine-3-yl)Méthyl)-4,4-Diméthylcyclohex-1-Ényl)-4-Méthoxyphényl)-N-Méthylméthanesulfonamide Trifluoromethyl, oxazolidine, cyclohexenyl ~800 (estimated) Not reported Bulky substituents and oxazolidine ring may enhance selectivity for enzyme targets.

Crystallographic and Computational Studies

  • Structural analysis of sulfonamides frequently employs SHELX () and WinGX/ORTEP () for refinement and visualization. For instance, used such tools to resolve hydrogen-bonding networks critical for crystal packing .

Q & A

Basic: What are the optimal synthetic routes for preparing N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide, and what purification methods ensure high yield?

The synthesis typically involves a multi-step protocol:

Coupling Reaction : React 3-methoxy-4-aminophenol with 2-pyrrolidone under Mitsunobu conditions to introduce the 2-oxopyrrolidin-1-yl moiety .

Sulfonylation : Treat the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) achieves >90% purity. Recrystallization from ethanol/water mixtures further enhances crystallinity .
Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the pyrrolidinone ring .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the methoxy and sulfonamide groups. The 2-oxopyrrolidin-1-yl moiety shows characteristic signals at δ 2.1–2.5 ppm (CH₂) and δ 3.3–3.7 ppm (N–CH₂) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated for C₁₉H₂₁N₂O₄S: 381.12) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the phenyl and pyrrolidinone rings, confirming planar alignment (e.g., C–S–N–C torsion angle ~175°) .

Advanced: How does the 2-oxopyrrolidin-1-yl group influence binding to enzyme active sites, and what computational methods validate these interactions?

The 2-oxopyrrolidin-1-yl group acts as a hydrogen-bond acceptor via its carbonyl oxygen, enhancing affinity for enzymes like cyclooxygenase-2 (COX-2) or kinases. Methodological Insights :

  • Molecular Docking (AutoDock Vina) : Simulates binding poses, showing the pyrrolidinone ring occupies hydrophobic pockets (ΔG ~ -9.2 kcal/mol) .
  • MD Simulations (GROMACS) : Reveals stability of ligand-enzyme complexes over 100 ns trajectories, with RMSD < 2.0 Å .
  • SAR Studies : Analogues lacking the pyrrolidinone moiety show 5–10× reduced inhibitory activity, underscoring its role .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. lack of efficacy in cellular assays)?

Conflicting data often arise from assay conditions or off-target effects. Resolution Strategies :

Dose-Response Curves : Test the compound across a wide concentration range (0.1–100 µM) to identify non-linear effects .

Selectivity Profiling : Use kinase/phosphatase panels to rule out promiscuity .

Metabolic Stability Assays : Assess hepatic microsome degradation (e.g., t₁/₂ < 30 min in human liver microsomes indicates rapid clearance) .

Cellular Permeability : Measure P-gp efflux ratios (Caco-2 assays) to evaluate bioavailability limitations .

Advanced: What strategies optimize the compound’s solubility and pharmacokinetics without compromising target binding?

  • Prodrug Design : Introduce ester or phosphate groups on the methoxy moiety to enhance aqueous solubility (e.g., logP reduction from 3.8 to 2.1) .
  • Co-crystallization Studies : Identify regions tolerant to substitution (e.g., para-methyl on the benzenesulfonamide) using fragment-based screening .
  • Salt Formation : Prepare hydrochloride or sodium salts to improve dissolution rates (e.g., 85% solubility increase in pH 6.8 buffer) .

Advanced: How do structural analogs with modified pyrrolidinone rings compare in terms of metabolic stability and off-target effects?

Analog Modification Metabolic t₁/₂ (min) Off-Target Activity
Parent CompoundNone45 ± 3COX-2 (IC₅₀ = 0.8 µM)
2-Oxopiperidin-1-yl derivative6-membered lactam28 ± 2COX-1 (IC₅₀ = 5.2 µM)
Tetrahydrofuran-2-yl derivativeOxygen-containing ring12 ± 1CYP3A4 inhibition
Key Insight : Smaller rings (e.g., pyrrolidinone) improve metabolic stability by reducing CYP450 oxidation .

Advanced: What experimental designs are recommended for elucidating the compound’s mechanism in complex biological systems (e.g., inflammation pathways)?

  • Transcriptomics : RNA-seq of treated macrophages (LPS-induced) to identify downregulated NF-κB targets (e.g., IL-6, TNF-α) .
  • Chemical Proteomics : Use biotinylated probes to pull down interacting proteins from cell lysates .
  • In Vivo Imaging : Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution in murine inflammation models .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .
  • Acute Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with caution .

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